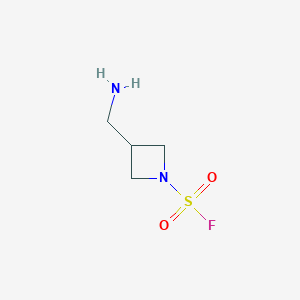![molecular formula C11H12ClFN2O2 B13559822 6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride is a synthetic compound known for its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions and employing advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-fluoro-2’,5’-dioxo-2,3-dihydrospiro[chromene-4,4’-imidazolidine]-2-carboxamide
- 6’-fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide
Uniqueness
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C11H12ClFN2O2 |
|---|---|
Molekulargewicht |
258.67 g/mol |
IUPAC-Name |
6-fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride |
InChI |
InChI=1S/C11H11FN2O2.ClH/c12-7-1-2-9-8(5-7)11(3-4-13-6-11)16-10(15)14-9;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |
InChI-Schlüssel |
CPIHLNOMVNXSKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12C3=C(C=CC(=C3)F)NC(=O)O2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)


![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)









